molecular formula C18H21N3O4 B2880084 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 2034356-09-5

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide

Cat. No.: B2880084
CAS No.: 2034356-09-5
M. Wt: 343.383
InChI Key: OCORSBWIFRGZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclopropyl group attached to a pyrimidinone ring, which is further connected to a dimethoxybenzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the pyrimidinone intermediate with 2,3-dimethoxybenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyrimidinone rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide can be compared with other similar compounds, such as:

    N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)propionamide: Similar structure but with a propionamide group instead of a benzamide group.

    N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)nicotinamide: Contains a nicotinamide group instead of a benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-15-5-3-4-13(17(15)25-2)18(23)19-8-9-21-11-20-14(10-16(21)22)12-6-7-12/h3-5,10-12H,6-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCORSBWIFRGZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCN2C=NC(=CC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.